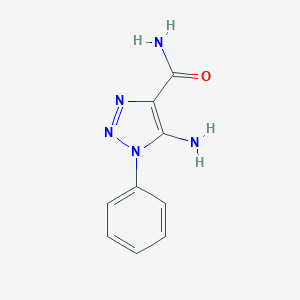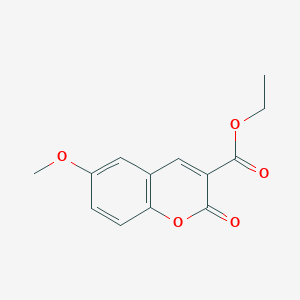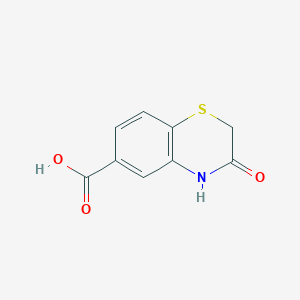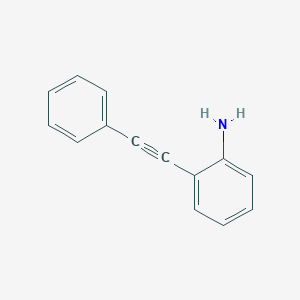
2-(2-Phenylethynyl)anilin
Übersicht
Beschreibung
2-(2-Phenylethynyl)aniline is an organic compound with the molecular formula C₁₄H₁₁N It is characterized by the presence of a phenylethynyl group attached to the aniline moiety
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylethynyl)aniline has several applications in scientific research:
Catalysis: It is used as a substrate in catalytic studies, particularly in hydroamination reactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, including indoles and quinolines.
Wirkmechanismus
- Formation of Vinyl Indole : When 2-(2-Phenylethynyl)aniline reacts with acetone in the presence of [IrCp*Cl₂]₂, it yields a vinyl indole derivative instead of the expected indole from hydroamination. Experimental data and DFT calculations suggest a mechanism involving acetone participation in several steps:
- Heterogeneous Catalysts : Some studies explore heterogeneous catalysts with low gold content for intramolecular hydroamination of 2-(2-Phenylethynyl)aniline. Gold particles smaller than 3 nm exhibit catalytic activity .
Mode of Action
Action Environment
Biochemische Analyse
Biochemical Properties
It has been shown that this compound can undergo intramolecular hydroamination catalyzed by gold nanoparticles
Molecular Mechanism
It has been suggested that the compound may undergo a reaction with acetone in the presence of an iridium catalyst to yield a vinyl indole derivative . This suggests that 2-(2-Phenylethynyl)aniline may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It has been reported that this compound can emit terahertz radiation when it forms a hydrogen-bonded single molecular crystal
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Phenylethynyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with phenylacetylene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the coupling reaction. The general reaction scheme is as follows:
2-Iodoaniline+PhenylacetylenePd catalyst, Base2-(2-Phenylethynyl)aniline
Industrial Production Methods
While specific industrial production methods for 2-(2-Phenylethynyl)aniline are not well-documented, the synthesis can be scaled up using similar catalytic coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Phenylethynyl)aniline undergoes various chemical reactions, including:
Hydroamination: This reaction involves the addition of an amine group to the alkyne moiety, leading to the formation of indole derivatives.
Carbon Dioxide Incorporation: The reaction with carbon dioxide in the presence of silver-containing catalysts can yield benzoxazine-2-one or 4-hydroxyquinoline-2(1H)-one, depending on the reaction conditions.
Common Reagents and Conditions
Hydroamination: Catalysts such as gold nanoparticles or rhodium complexes are commonly used.
Carbon Dioxide Incorporation: Silver-containing catalysts and bases are used, with the reaction conditions varying based on the desired product.
Major Products
Hydroamination: The major product is 2-phenylindole.
Carbon Dioxide Incorporation: The major products are benzoxazine-2-one and 4-hydroxyquinoline-2(1H)-one.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Phenylethynyl)aniline
- 2-(Phenylethynyl)phenylamine
- 2-(Phenylethynyl)benzenamine
Comparison
2-(2-Phenylethynyl)aniline is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it exhibits distinct behavior in hydroamination and carbon dioxide incorporation reactions, making it valuable for specific synthetic applications .
Eigenschaften
IUPAC Name |
2-(2-phenylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDTZZOSIAUOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13141-38-3 | |
| Record name | 2-(2-phenylethynyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical transformation that 2-(2-Phenylethynyl)aniline undergoes in the presence of transition metal catalysts?
A1: 2-(2-Phenylethynyl)aniline readily undergoes intramolecular hydroamination in the presence of various transition metal catalysts, primarily rhodium and iridium complexes. [, , , ] This reaction leads to the formation of 2-phenylindole as the major product. [, , ]
Q2: How does the choice of catalyst system impact the efficiency of 2-(2-Phenylethynyl)aniline hydroamination?
A2: The research demonstrates that both the metal center and the ligands significantly influence catalytic activity. For instance, rhodium(I) and iridium(I) complexes with weakly coordinating counter-ions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BAr(F)24) exhibit higher activity compared to their counterparts with BPh4- counter-ions. [] Additionally, in situ generated catalysts from [Rh(CO)2Cl]2 with bis(2,4,6-trimethylphenylimino)acenapthene (mesBIAN) and NaBF4 proved highly effective. []
Q3: Are there alternative reaction pathways observed for 2-(2-Phenylethynyl)aniline besides the typical hydroamination to 2-phenylindole?
A3: Yes, in the presence of [IrCp*Cl2]2 and acetone, 2-(2-Phenylethynyl)aniline undergoes a tandem reaction sequence involving imine formation and cycloisomerisation. [] This pathway leads to the formation of an unusual N-vinylindole derivative instead of the expected 2-phenylindole. []
Q4: How do researchers screen and analyze the catalytic performance of various metal complexes for this reaction?
A4: High throughput screening methods, coupled with UV-Vis spectroscopy and advanced data analysis techniques like Parallel Factor Analysis (PARAFAC), allow for rapid evaluation of catalyst libraries. [] This approach enables researchers to identify promising catalyst candidates by monitoring the reaction progress and quantifying product formation over time. []
Q5: Can you provide an example of a highly active catalyst system for the hydroamination of 2-(2-Phenylethynyl)aniline and its performance?
A5: The complex formed in situ from [Rh(CO)ClmesBIAN] and AgBF4, used at a loading of 5 mol%, was found to be exceptionally active, achieving complete conversion of 2-(2-Phenylethynyl)aniline to 2-phenylindole within 12 minutes at 50 °C. [] This highlights the significant impact of catalyst selection on reaction rate and efficiency.
Q6: Beyond traditional catalyst systems, are there alternative approaches for promoting the cyclization of 2-(2-Phenylethynyl)aniline?
A6: Research indicates that gold nanoparticles can also catalyze the intramolecular cyclization of 2-(2-Phenylethynyl)aniline. [] This highlights the potential for exploring heterogeneous catalytic systems for this transformation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


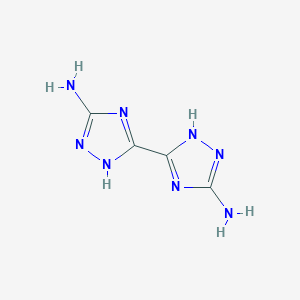
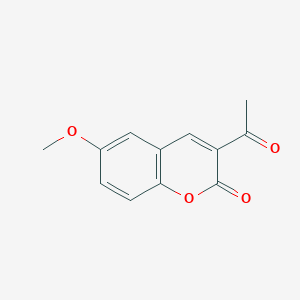
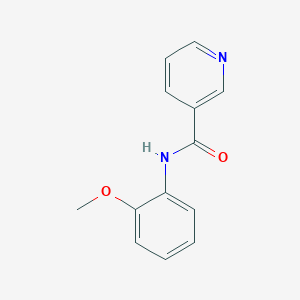

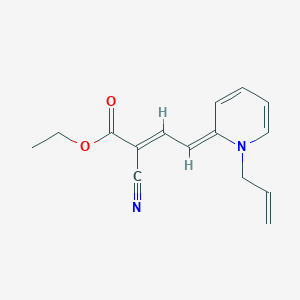
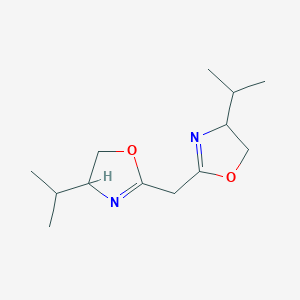
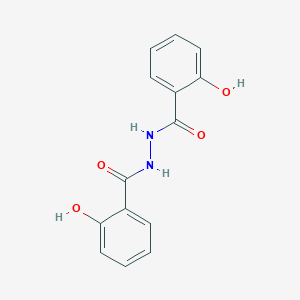
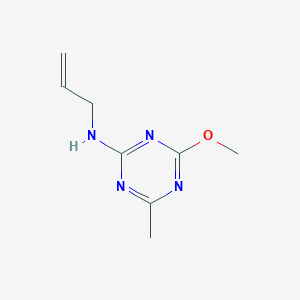
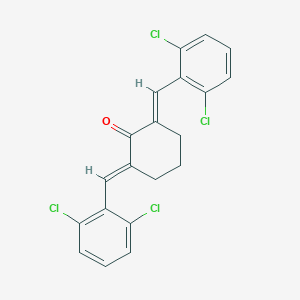
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)
